D-Fluoromethyltyrosine
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Overview
Description
D-fluoromethyltyrosine: is a synthetic amino acid derivative that has garnered attention in the field of medical imaging, particularly in positron emission tomography (PET). This compound is labeled with the radioactive isotope fluorine-18, making it useful for diagnostic imaging in oncology and other medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of D-fluoromethyltyrosine involves the introduction of a fluoromethyl group to the tyrosine molecule. One common method includes the reaction of tyrosine with fluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the proper incorporation of the fluorine atom .
Industrial Production Methods: : Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include multiple purification steps, such as crystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: : D-fluoromethyltyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.
Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .
Scientific Research Applications
Chemistry: : In chemistry, D-fluoromethyltyrosine is used as a precursor for the synthesis of other fluorinated compounds. Its unique properties make it a valuable building block for various chemical reactions .
Biology: : In biological research, this compound is used to study amino acid transport mechanisms and protein synthesis. Its labeled form allows researchers to track its uptake and metabolism in cells .
Medicine: : In medicine, this compound is primarily used in PET imaging to diagnose and monitor cancer. Its ability to highlight tumor cells makes it a powerful tool for oncologists .
Industry: : In the industrial sector, this compound is used in the production of radiopharmaceuticals. Its incorporation into imaging agents helps improve the accuracy and effectiveness of diagnostic procedures .
Mechanism of Action
Molecular Targets and Pathways: : D-fluoromethyltyrosine exerts its effects by mimicking natural amino acids and being transported into cells via amino acid transporters. Once inside the cell, it can be incorporated into proteins or metabolized, allowing for imaging and diagnostic purposes. The fluorine-18 label emits positrons, which are detected by PET scanners to create detailed images of biological processes .
Comparison with Similar Compounds
Similar Compounds
Fluorodeoxyglucose (FDG): Another fluorine-18 labeled compound used in PET imaging, primarily for glucose metabolism.
Fluoromethylcholine (FMC): Used in PET imaging for prostate cancer detection.
Fluorothymidine (FLT): A thymidine analog used in PET imaging to measure cellular proliferation.
Uniqueness: : D-fluoromethyltyrosine is unique in its ability to specifically target amino acid transporters, making it particularly useful for imaging tumors that exhibit high amino acid uptake. Its rapid clearance from the blood pool and low uptake in inflammatory tissues provide high-contrast images, enhancing diagnostic accuracy .
Properties
CAS No. |
1425057-59-5 |
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Molecular Formula |
C10H12FNO3 |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12FNO3/c11-6-15-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
GEBHVOHKNWLITQ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)OCF |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCF |
Origin of Product |
United States |
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